N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide typically involves the reaction of 3,5,6-trimethylpyrazine with tert-butylamine and an oxidizing agent. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to its corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different oxides, amines, and substituted pyrazines .
Scientific Research Applications
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide has several scientific research applications:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Neuroprotection: It scavenges free radicals and reduces oxidative stress in neuronal cells.
Platelet Aggregation Inhibition: It interferes with the pathways involved in platelet aggregation, preventing clot formation.
Thrombolytic Activity: It promotes the breakdown of blood clots, enhancing blood flow in ischemic conditions.
Comparison with Similar Compounds
Similar Compounds
Tetramethylpyrazine N-oxide: Another nitrone with similar neuroprotective properties.
Quinolylnitrones: Compounds like QN4 and QN15, which also exhibit neuroprotective and antioxidant activities.
Uniqueness
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide stands out due to its multitarget activity, combining neuroprotection, platelet aggregation inhibition, and thrombolytic properties in a single molecule . This makes it a promising candidate for therapeutic applications in conditions like stroke and other ischemic diseases.
Properties
IUPAC Name |
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3/b15-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESRYENXPUCIID-CHHVJCJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)/C=[N+](/C(C)(C)C)\[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083171-75-8, 2134651-99-1 | |
Record name | 2-[[(1,1-Dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083171-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TETRAMETHYLPYRAZINE NITRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN9R99CCZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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